Isostearyl alcohol

Catalog No.
S572157
CAS No.
27458-93-1
M.F
C18H38O
M. Wt
270.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isostearyl alcohol

CAS Number

27458-93-1

Product Name

Isostearyl alcohol

IUPAC Name

16-methylheptadecan-1-ol

Molecular Formula

C18H38O

Molecular Weight

270.5 g/mol

InChI

InChI=1S/C18H38O/c1-18(2)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19/h18-19H,3-17H2,1-2H3

InChI Key

WNWHHMBRJJOGFJ-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCCCCCCCCCO

Synonyms

isooctadecyl alcohol, isostearyl alcohol

Canonical SMILES

CC(C)CCCCCCCCCCCCCCCO

The exact mass of the compound Isostearyl alcohol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Skin conditioning; Viscosity controlling. However, this does not mean our product can be used or applied in the same or a similar way.

Isostearyl alcohol is a saturated, branched-chain C18 fatty alcohol that combines the oxidative stability of fully saturated alkyl chains with the room-temperature liquidity typically associated with unsaturated alcohols [1]. In industrial and cosmetic procurement, it serves as a critical emollient, viscosity builder, and chemical precursor for specialty esters. Unlike linear fatty alcohols that form rigid crystalline solids, the methyl branching in isostearyl alcohol disrupts molecular packing, resulting in a low-viscosity liquid that is highly resistant to rancidity, thermal degradation, and color shifts during hot processing [1].

Substituting isostearyl alcohol with cheaper C18 alternatives fundamentally compromises formulation stability and phase behavior. Replacing it with stearyl alcohol introduces a high-melting-point solid (58°C) that destroys the liquidity and spreadability required for cold-processable or low-viscosity applications[1]. Conversely, substituting it with oleyl alcohol—which is liquid at room temperature—introduces a reactive double bond that drastically increases the iodine value, making the final product highly susceptible to oxidation, rancidity, and color degradation over time[2]. Consequently, for applications requiring both long-term oxidative stability and sub-zero liquid phase behavior, generic substitution fails.

Low-Temperature Liquidity and Phase Behavior

The methyl-branched structure of isostearyl alcohol significantly depresses its melting point compared to its linear and unsaturated C18 counterparts. While linear stearyl alcohol is a solid at room temperature with a melting point of 58°C, and unsaturated oleyl alcohol solidifies around -7.5°C, isostearyl alcohol remains liquid at extremely low temperatures, with melting points reported as low as <-60°C [1]. This low-temperature liquidity eliminates the need for heating during formulation and prevents crystallization in cold-chain storage.

Evidence DimensionMelting Point
Target Compound Data<-60°C (Isostearyl alcohol)
Comparator Or Baseline58°C (Stearyl alcohol) and -7.5°C (Oleyl alcohol)
Quantified Difference>118°C lower melting point than linear stearyl alcohol
ConditionsStandard atmospheric pressure phase evaluation

Enables cold-process manufacturing and ensures product clarity and stability in sub-zero storage environments.

Oxidative Stability and Rancidity Resistance

Isostearyl alcohol offers the liquidity of unsaturated alcohols without the associated oxidative vulnerability. Quantitative iodine value (IV) assessments demonstrate that isostearyl alcohol maintains an IV of 1.0 Max, identical to solid stearyl alcohol, indicating complete saturation[1]. In contrast, liquid oleyl alcohol exhibits an iodine value between 70 and 98 due to its double bond [1]. This high degree of unsaturation makes oleyl alcohol prone to oxidative degradation, whereas isostearyl alcohol remains chemically inert under extended storage.

Evidence DimensionIodine Value (measure of unsaturation)
Target Compound Data1.0 Max (Isostearyl alcohol)
Comparator Or Baseline70–98 (Oleyl alcohol)
Quantified DifferenceUp to 98x reduction in reactive double bonds
ConditionsStandard iodine value titration

Prevents rancidity and color degradation in long shelf-life formulations, eliminating the need for heavy antioxidant dosing.

Precursor Suitability: Derivative Cloud Point and Phase State

When used as a chemical precursor for specialty esters, isostearyl alcohol transfers its branched-chain liquidity to its derivatives, drastically altering their physical state. Synthesizing a benzoate ester using linear stearyl alcohol yields a hard, wax-like solid with a melting point of 37°C [1]. However, synthesizing the exact same ester using isostearyl alcohol produces a clear liquid with a cloud point of -10°C and a pour point approaching -33°C [1]. This highlights the necessity of isostearyl alcohol as a precursor for creating low-temperature liquid emollients.

Evidence DimensionDerivative Phase State (Benzoate Ester)
Target Compound DataCloud point -10°C, Pour point -33°C (Isostearyl benzoate)
Comparator Or BaselineMelting point 37°C, solid wax (Stearyl benzoate)
Quantified Difference47°C reduction in phase transition temperature for the resulting ester
ConditionsEsterification with benzoic acid, evaluated for cold-temperature flow

Crucial for chemical manufacturers synthesizing liquid esters, lubricants, and plasticizers that must remain fluid at room temperature.

Synthesis of Liquid Specialty Esters and Biolubricants

Because isostearyl alcohol transfers its low pour point to its derivatives, it is the required precursor for synthesizing liquid esters such as isostearyl isostearate and isostearyl benzoate [1]. These esters are utilized in high-performance lubricants and premium personal care products where solid linear esters like stearyl stearate would cause unacceptable crystallization [2].

Cold-Processable Cosmetic Emulsions

The sub-zero melting point of isostearyl alcohol allows formulators to create cold-processable emulsions, saving energy costs associated with heating solid fatty alcohols[2]. Its saturated nature ensures that these formulations do not suffer from the rancidity issues typical of cold-processable unsaturated alternatives like oleyl alcohol [2].

High-Stability Pigment Dispersion in Color Cosmetics

In color cosmetics such as lipsticks and liquid foundations, isostearyl alcohol acts as a solvent and pigment binder. Its low iodine value (1.0 Max) ensures that the base fluid will not oxidize and alter the color profile of the pigments over time, a common failure mode when using unsaturated dispersing agents [2].

Physical Description

Liquid

XLogP3

8.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

270.292265831 g/mol

Monoisotopic Mass

270.292265831 g/mol

Heavy Atom Count

19

UNII

W29XHH208C

GHS Hazard Statements

Aggregated GHS information provided by 2129 companies from 4 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1513 of 2129 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 616 of 2129 companies with hazard statement code(s):;
H319 (97.4%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

41744-75-6
27458-93-1

Wikipedia

16-methylheptadecanol

Use Classification

Fragrance Ingredients
Cosmetics -> Skin conditioning; Viscosity controlling; Emollient

General Manufacturing Information

Petroleum Lubricating Oil and Grease Manufacturing
All Other Basic Organic Chemical Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Paint and Coating Manufacturing
Isooctadecanol: ACTIVE
1-Heptadecanol, 16-methyl-: INACTIVE

Dates

Last modified: 08-15-2023

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